An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid
An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(4-fluoro-3-methylphenyl)propanoic acid. Given the limited availability of direct experimental data for this specific compound, this document integrates known information with expert analysis of analogous structures to offer valuable insights for its application in research and development.
Introduction and Overview
3-(4-Fluoro-3-methylphenyl)propanoic acid, with CAS Number 881189-64-6, is a substituted aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a fluorinated and methylated phenyl ring, makes it a molecule of interest in medicinal chemistry and materials science. Phenylpropanoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine and methyl substitutions on the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.
This guide will delve into the known and predicted properties of this compound, offering a foundational understanding for researchers exploring its potential applications.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in any experimental setting. The following table summarizes the key identifiers and known properties of 3-(4-fluoro-3-methylphenyl)propanoic acid.
| Property | Value | Source |
| IUPAC Name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | - |
| CAS Number | 881189-64-6 | Molbase |
| Molecular Formula | C₁₀H₁₁FO₂ | Molbase |
| Molecular Weight | 182.19 g/mol | Molbase |
| Physical Form | Solid | - |
| Purity | >95% | Commercial Suppliers |
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of 3-(4-fluoro-3-methylphenyl)propanoic acid is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for analogous compounds.
Proposed Synthesis Workflow
A common and effective method for the synthesis of 3-arylpropanoic acids is the hydrogenation of the corresponding cinnamic acid derivative. This two-step process would involve a Perkin or Knoevenagel condensation followed by reduction.
Caption: Proposed two-step synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid.
Step-by-Step Conceptual Protocol
Step 1: Knoevenagel Condensation to form 3-(4-Fluoro-3-methylphenyl)acrylic acid
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Rationale: This step creates the carbon-carbon double bond necessary for the subsequent reduction. The use of malonic acid with pyridine and a catalytic amount of piperidine is a standard procedure for this transformation.
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Procedure:
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To a solution of 4-fluoro-3-methylbenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
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Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry to yield the crude 3-(4-fluoro-3-methylphenyl)acrylic acid.
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Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
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Step 2: Hydrogenation to 3-(4-Fluoro-3-methylphenyl)propanoic acid
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the double bond of the acrylic acid side chain without affecting the aromatic ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
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Procedure:
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Dissolve the 3-(4-fluoro-3-methylphenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the desired 3-(4-fluoro-3-methylphenyl)propanoic acid. The product can be further purified by recrystallization if necessary.
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Expected Reactivity
The primary sites of reactivity for 3-(4-fluoro-3-methylphenyl)propanoic acid are the carboxylic acid group and the aromatic ring.
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Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), amidation (reaction with an amine, often requiring activation of the carboxylic acid), and reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
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Aromatic Ring: The fluorine and methyl substituents will direct electrophilic aromatic substitution reactions. The overall directing effect will be a combination of the ortho,para-directing methyl group and the ortho,para-directing but deactivating fluorine atom.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the structure of 3-(4-fluoro-3-methylphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.
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~7.0-7.2 ppm (m, 2H): Aromatic protons. The substitution pattern will lead to complex splitting patterns. One proton will be a doublet of doublets, and the other a multiplet.
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~6.9 ppm (t, 1H): Aromatic proton coupled to the fluorine atom.
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~2.9 ppm (t, 2H): Methylene protons alpha to the aromatic ring (-CH₂-Ar).
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~2.6 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).
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~2.3 ppm (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
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~178-180 ppm: Carbonyl carbon of the carboxylic acid.
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~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to the fluorine atom.
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~130-140 ppm: Quaternary aromatic carbons.
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~115-130 ppm: Aromatic CH carbons.
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~35 ppm: Methylene carbon alpha to the carbonyl group.
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~30 ppm: Methylene carbon alpha to the aromatic ring.
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~15-20 ppm: Methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Expected Molecular Ion (M⁺): m/z = 182.19
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Key Fragmentation Patterns:
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Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 137.
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Benzylic cleavage to give a fragment corresponding to the fluoromethylbenzyl cation.
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McLafferty rearrangement is possible, leading to characteristic fragments.
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Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.
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~1000-1100 cm⁻¹: C-F stretch.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of 3-(4-fluoro-3-methylphenyl)propanoic acid.
Caption: A standard workflow for the purification and characterization of 3-(4-Fluoro-3-methylphenyl)propanoic acid.
Applications and Biological Significance
Phenylpropanoic acid derivatives are a well-established class of compounds in drug discovery. The introduction of fluorine into drug candidates can offer several advantages, including:
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Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life in vivo.
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Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
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Modified Lipophilicity: The effect of fluorine on lipophilicity can be complex and is position-dependent, allowing for fine-tuning of a molecule's pharmacokinetic properties.
Given these properties, 3-(4-fluoro-3-methylphenyl)propanoic acid is a promising building block for the synthesis of novel therapeutic agents, particularly in the areas of:
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Anti-inflammatory Drugs: As an analogue of known NSAIDs.
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Anticancer Agents: Phenylpropanoic acid scaffolds have been explored for their cytotoxic activity against various cancer cell lines.
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Neurological Disorders: Modification of the phenylpropanoic acid core has led to compounds with activity in the central nervous system.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(4-fluoro-3-methylphenyl)propanoic acid is not widely available, general precautions for handling substituted carboxylic acids should be followed. Based on data for analogous compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
Conclusion
3-(4-Fluoro-3-methylphenyl)propanoic acid is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As research involving this compound progresses, it is anticipated that a more detailed experimental profile will become available, further elucidating its unique properties and utility.
References
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Molbase. 3-(4-Fluoro-3-methylphenyl)propanoic acid. [Link]
- The general principles of synthesis and reactivity of phenylpropanoic acids are well-documented in standard organic chemistry textbooks and literature.
